(R)-tert-Butyl 2-amino-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-Butyl 2-amino-3-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
It is known that similar compounds can facilitate the cleavage of the c-o bond in tert-butyl carbamates, carbonates, esters, and ethers . This suggests that tert-Butyl D-serinate may interact with its targets in a similar manner, leading to changes in the biochemical pathways within the cell.
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, such as the ampk/mtor signaling pathway . This pathway plays a crucial role in cellular processes such as cell growth, autophagy, and metabolism.
Pharmacokinetics
It is known that similar compounds can have high metabolic stability . This suggests that tert-Butyl D-serinate may also have favorable ADME properties, potentially leading to good bioavailability.
Result of Action
It is known that similar compounds can have neuroprotective effects . This suggests that tert-Butyl D-serinate may also have beneficial effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of tert-Butyl D-serinate can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and the specific cellular environment in which the compound is present .
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-7(2,3)11-6(10)5(8)4-9/h5,9H,4,8H2,1-3H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWXHVOIWMNRLH-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.